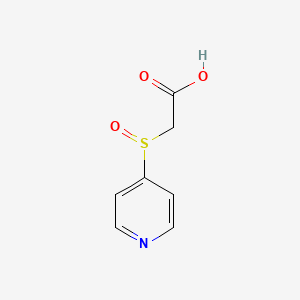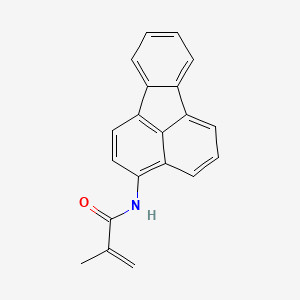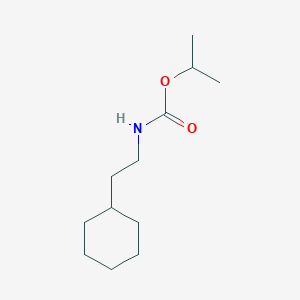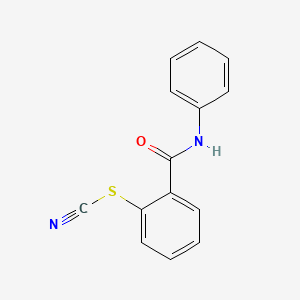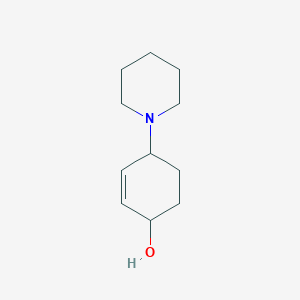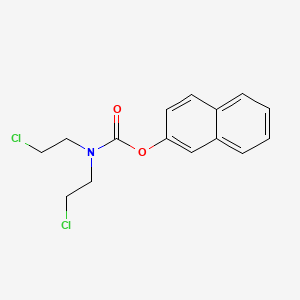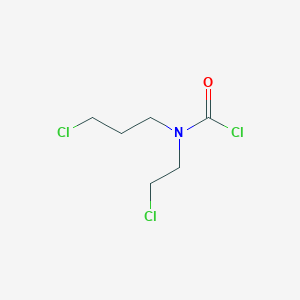
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a chlorine atom. The compound is known for its reactivity and is used in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride typically involves the reaction of an amine with phosgene. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2]\text{Cl} ] In this reaction, the amine reacts with phosgene to form the carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of specialized equipment to handle the reactive intermediates and products.
化学反応の分析
Types of Reactions
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of carbamic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include substituted carbamoyl chlorides, carbamic acids, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
類似化合物との比較
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but with different substituents.
Ethylcarbamoyl Chloride: Another carbamoyl chloride with ethyl groups.
Phenylcarbamoyl Chloride: Contains a phenyl group instead of alkyl groups.
Uniqueness
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is unique due to the presence of both 2-chloroethyl and 3-chloropropyl groups, which confer specific reactivity and properties. This makes it suitable for specialized applications in various fields of research and industry.
特性
CAS番号 |
62899-73-4 |
|---|---|
分子式 |
C6H10Cl3NO |
分子量 |
218.5 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C6H10Cl3NO/c7-2-1-4-10(5-3-8)6(9)11/h1-5H2 |
InChIキー |
UQTFWLOMYPJQKT-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCCl)C(=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
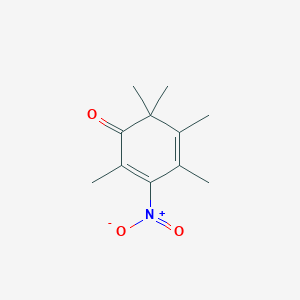
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
